N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide

Physicochemical profiling Drug-likeness Screening library selection

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide (CAS 307524-05-6; MF: C₁₇H₁₅N₅O₅S₂; MW: 433.46 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-sulfonamide class, incorporating a para-nitrobenzamide terminus linked through a 4-aminobenzenesulfonamide spacer. It is commercially catalogued by ChemDiv (Compound ID 2187-0481) within screening libraries, with pre-calculated drug-likeness parameters including clogP 3.04, logD 0.86 (pH 7.4), and topological polar surface area 121.4 Ų.

Molecular Formula C17H15N5O5S2
Molecular Weight 433.46
CAS No. 307524-05-6
Cat. No. B2875589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
CAS307524-05-6
Molecular FormulaC17H15N5O5S2
Molecular Weight433.46
Structural Identifiers
SMILESCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H15N5O5S2/c1-2-15-19-20-17(28-15)21-29(26,27)14-9-5-12(6-10-14)18-16(23)11-3-7-13(8-4-11)22(24)25/h3-10H,2H2,1H3,(H,18,23)(H,20,21)
InChIKeyNJVSQXJQMHECJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide (CAS 307524-05-6): Compound Identity and Sourcing Baseline


N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide (CAS 307524-05-6; MF: C₁₇H₁₅N₅O₅S₂; MW: 433.46 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-sulfonamide class, incorporating a para-nitrobenzamide terminus linked through a 4-aminobenzenesulfonamide spacer. It is commercially catalogued by ChemDiv (Compound ID 2187-0481) within screening libraries, with pre-calculated drug-likeness parameters including clogP 3.04, logD 0.86 (pH 7.4), and topological polar surface area 121.4 Ų . Structurally, the compound integrates three pharmacophoric elements—the 5-ethyl-1,3,4-thiadiazole ring, the sulfamoylphenyl bridge, and the electron-deficient 4-nitrobenzamide moiety—each contributing distinct physicochemical and potential interaction properties that differentiate it from close analogs lacking one or more of these features [1].

Why In-Class 1,3,4-Thiadiazole Sulfonamides Cannot Be Treated as Interchangeable: The Case of CAS 307524-05-6


Within the 1,3,4-thiadiazole-2-sulfonamide chemical space, minor structural variations produce large shifts in physicochemical and pharmacological profiles that preclude casual substitution. The 5-ethyl substituent on the thiadiazole ring determines lipophilicity and metabolic stability relative to 5-methyl or 5-H analogs; the sulfamoylphenyl linker influences conformational flexibility, hydrogen-bonding capacity (2 HBD, 12 HBA), and target accessibility compared to direct thiadiazole–amide conjugates [1]; and the para-nitrobenzamide terminus governs electron-withdrawing character, reduction potential, and molecular recognition properties distinct from ortho-nitro (CAS 312914-40-2), meta-nitro (CAS 313529-58-7), chloro-nitro, or methoxybenzamide analogs . A closely related compound lacking the sulfamoylphenyl spacer—N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide (LHT-15-06)—has demonstrated anti-inflammatory, broncholytic, and anti-tubercular activities not inferior to reference drugs budesonide and isoniazid in preclinical models [1]. These data underscore that even linker-level modifications within this scaffold family produce functionally non-equivalent entities, requiring evidence-based selection rather than analog-based assumption.

Product-Specific Quantitative Evidence Guide for N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide (307524-05-6)


Physicochemical Differentiation of CAS 307524-05-6 from the Direct-Linked Analog LHT-15-06: logP, logD, and PSA Comparison

CAS 307524-05-6 differs from the patented anti-inflammatory lead N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide (LHT-15-06, CAS 313662-95-2) by the insertion of a 4-aminobenzenesulfonamide spacer between the thiadiazole and the 4-nitrobenzamide groups. This structural difference translates into quantifiable physicochemical divergence. CAS 307524-05-6 has a calculated logP of 3.04, logD (pH 7.4) of 0.86, topological polar surface area (TPSA) of 121.4 Ų, 12 hydrogen bond acceptors, and 2 hydrogen bond donors . In contrast, LHT-15-06 has a lower molecular weight (MW ≈ 292.3 vs. 433.5) and a substantially different H-bond profile due to the absence of the sulfamoylphenyl bridge [1]. The increased TPSA and hydrogen-bonding capacity of CAS 307524-05-6 predict lower passive membrane permeability but potentially enhanced aqueous solubility and altered protein-binding characteristics relative to LHT-15-06. The logSw of −3.69 for CAS 307524-05-6 provides a quantitative benchmark for solubility-limited assay design.

Physicochemical profiling Drug-likeness Screening library selection Lead optimization

Positional Isomer Differentiation: CAS 307524-05-6 (para-Nitro) Versus CAS 312914-40-2 (ortho-Nitro) and CAS 313529-58-7 (meta-Nitro)

Three regioisomeric nitrobenzamide derivatives share the identical core scaffold of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-nitrobenzamide and the same molecular formula (C₁₇H₁₅N₅O₅S₂, MW 433.46), yet differ solely in the position of the nitro group on the terminal benzamide ring . CAS 307524-05-6 (para-nitro) positions the strongly electron-withdrawing nitro group at the 4-position, maximizing resonance withdrawal through the amide carbonyl and creating a linear molecular dipole. The ortho isomer (CAS 312914-40-2) places the nitro group adjacent to the amide bond, introducing steric hindrance and intramolecular hydrogen-bonding potential that alters the amide conformation . The meta isomer (CAS 313529-58-7) positions the nitro group at the 3-position, where its electronic effect is predominantly inductive rather than resonance-mediated . These positional differences generate distinct electrostatic potential surfaces, dipole moments, and molecular recognition patterns despite identical molecular weight and formula—making them functionally distinct chemical entities for any target-based or phenotypic screen.

Positional isomerism Structure-activity relationships Nitrophenyl SAR Chemical procurement

Comparative Anti-Inflammatory and Broncholytic Activity of the Structurally Related Analog LHT-15-06 Versus Budesonide: Class-Level Evidence for the 4-Nitrobenzamide-Thiadiazole Pharmacophore

The structurally related compound N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide (LHT-15-06, CAS 313662-95-2), which shares the 5-ethyl-1,3,4-thiadiazole and 4-nitrobenzamide moieties with CAS 307524-05-6 but lacks the intervening sulfamoylphenyl linker, has been evaluated in a guinea pig histamine-induced bronchospasm model [1]. Inhalation of a 1% aqueous solution of LHT-15-06 prevented acute-phase bronchospasm completely in 90% of animals; in the remaining 10%, acute and subacute phase durations were reduced by 43 ± 4.0% and 58 ± 8.8%, respectively. The reference drug budesonide (30 μg/kg) achieved complete prevention in only 40.0 ± 5.5% of animals and was associated with 40.0 ± 10.0% mortality from acute asphyxiation, while no mortality occurred in any LHT-15-06-treated group [1]. At a 10-fold lower concentration (0.1% solution), LHT-15-06 still provided complete bronchospasm prevention in 33% of cases and reduced subacute phase duration by 60.9% [1].

Anti-inflammatory screening Broncholytic activity Thiadiazole pharmacology In vivo model

Supplier Availability and Purity Benchmarking: ChemDiv Versus AKSci for CAS 307524-05-6

CAS 307524-05-6 is available from at least two commercial suppliers with different catalog specifications. ChemDiv offers the compound (Catalog ID 2187-0481) with 68 mg in stock and a 1-week shipping timeframe; the listing includes calculated physicochemical parameters (logP, logD, logSw, TPSA) computed on the ChemDiv platform . AKSci lists the compound (Catalog No. 1186CG) with a minimum purity of 95% and the same molecular identity (MW 433.5, MF C₁₇H₁₅N₅O₅S₂) . Chemenu (Catalog No. CM1002938) also lists ≥95% purity . No supplier provides NMR, HPLC, or MS certificates publicly for this specific compound, and no biological activity data are disclosed by any vendor. Researchers should request batch-specific certificates of analysis and consider independent purity verification by HPLC or LC-MS prior to use in quantitative assays.

Chemical procurement Supplier comparison Compound sourcing Purity specification

Linker-Dependent Pharmacological Divergence: Sulfamoylphenyl-Containing Derivatives in Carbonic Anhydrase and Insecticidal Screening Contexts

The sulfamoylphenyl moiety present in CAS 307524-05-6 is a recognized pharmacophore for carbonic anhydrase (CA) inhibition, as demonstrated by structurally related N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives that were designed and evaluated as insecticidal agents against Spodoptera littoralis [1]. Separate studies have shown that 5-amino-1,3,4-thiadiazole-2-sulfonamide-containing acridine derivatives inhibit human carbonic anhydrase isoforms I, II, IV, and VII, with 4-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide serving as a key synthetic intermediate in this series [2]. This establishes that the sulfamoyl-thiadiazole motif engages CA active sites, a target class not accessed by the direct-linked analog LHT-15-06 which lacks the sulfonamide functionality. CAS 307524-05-6 uniquely combines both the CA-targeting sulfamoylphenyl-thiadiazole motif and the anti-inflammatory 4-nitrobenzamide pharmacophore in a single molecular entity.

Sulfonamide pharmacology Carbonic anhydrase inhibition Insecticidal screening Target engagement

Optimal Research and Procurement Application Scenarios for N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide (CAS 307524-05-6)


Structure-Activity Relationship (SAR) Studies on Nitrobenzamide Positional Isomers in Phenotypic or Target-Based Screens

CAS 307524-05-6 serves as the para-nitro reference compound within a set of three regioisomers (ortho: CAS 312914-40-2; meta: CAS 313529-58-7; para: CAS 307524-05-6) that share identical molecular formula and core scaffold. Procurement of all three isomers enables systematic exploration of how nitro group position affects target binding, cellular potency, and selectivity. The para isomer's linear dipole and maximal resonance withdrawal make it the logical starting point for SAR campaigns, with the ortho and meta isomers serving as specificity controls [1].

Evaluation of Sulfamoylphenyl Linker Contributions to Pharmacokinetic and Target Engagement Profiles

CAS 307524-05-6 can be directly compared with the linker-deficient analog LHT-15-06 (CAS 313662-95-2) to quantify the impact of the sulfamoylphenyl spacer on solubility, permeability, metabolic stability, and target binding. The pre-computed logP (3.04), logD (0.86), and logSw (−3.69) values for CAS 307524-05-6 [1] provide baseline parameters for designing parallel ADME and target engagement assays. This head-to-head comparison is particularly relevant given the demonstrated in vivo anti-inflammatory activity of the direct-linked analog .

Carbonic Anhydrase or Metalloenzyme Inhibitor Screening Leveraging the Sulfonamide Zinc-Binding Motif

The sulfamoyl (-SO₂NH-) group embedded within the thiadiazole–phenyl linker of CAS 307524-05-6 is a privileged zinc-binding motif conserved across multiple carbonic anhydrase inhibitor chemotypes [1]. Unlike the direct-linked analog LHT-15-06, which lacks this functionality, CAS 307524-05-6 is structurally equipped to engage CA active sites. Screening against a panel of human CA isoforms (I, II, IV, VII, IX, XII) or bacterial CA orthologs could reveal isoform-selective inhibition profiles, following the precedent established by related 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives .

Diversity-Oriented Screening Library Expansion with a Dual-Pharmacophore Scout Molecule

CAS 307524-05-6 integrates two distinct pharmacophoric elements—the 4-nitrobenzamide anti-inflammatory/anti-tubercular motif (validated in the LHT-15-06 patent [1]) and the sulfamoyl-thiadiazole metalloenzyme-targeting motif—within a single, commercially available screening compound (ChemDiv, 68 mg in stock ). This dual-pharmacophore architecture makes it a cost-efficient scout molecule for screening libraries aimed at identifying compounds with polypharmacological potential or for use as a reference standard in cheminformatics analyses of property space coverage within thiadiazole-sulfonamide chemical libraries.

Quote Request

Request a Quote for N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.